BenchChemオンラインストアへようこそ!

Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

Nociceptin Receptor Opioid Pharmacology Binding Affinity

This patent-exemplified dual NOP/MOR ligand (Ki: 1.10 nM and 1.70 nM) is essential for reproducible opioid receptor pharmacology studies. The cyclohexyl ester moiety is critical for receptor affinity; substitution (e.g., to 2-ethylbutyl ester) significantly alters selectivity, making precise chemical identity non-negotiable. Ideal as a reference standard for quinoxaline library screening and CNS target engagement assays (cLogP ~4.5).

Molecular Formula C23H28N4O2
Molecular Weight 392.503
CAS No. 586995-91-7
Cat. No. B2622534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
CAS586995-91-7
Molecular FormulaC23H28N4O2
Molecular Weight392.503
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4
InChIInChI=1S/C23H28N4O2/c1-16-11-13-27(14-12-16)22-21(25-19-9-5-6-10-20(19)26-22)18(15-24)23(28)29-17-7-3-2-4-8-17/h5-6,9-10,16-18H,2-4,7-8,11-14H2,1H3
InChIKeyQZNLMHPQHOSZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (586995-91-7) – A Preclinical Quinoxaline-Based Opioid Receptor Ligand


Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 586995-91-7) is a synthetic small molecule belonging to a series of cyanoacetate-substituted quinoxaline derivatives originally disclosed in US Patent 9,120,797. Its structure features a quinoxaline core linked to a cyanoacetate ester bearing a cyclohexyl alcohol moiety, with a 4-methylpiperidine ring substituted at the quinoxaline 3-position. The compound acts as a high-affinity ligand for the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR) [1]. It was specifically exemplified as compound 32 in the aforementioned patent and its binding affinities have been independently curated and reported by BindingDB, providing a validated and reproducible data point for scientific evaluation [1][2].

Why Substituting Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate with Other In-Class Cyanoacetate Ester Analogs May Compromise Receptor Binding


The cyanoacetate ester group in this chemical series is a critical pharmacophoric element, and its modification profoundly impacts receptor binding kinetics. The cyclohexyl ester of 586995-91-7 is not a generic substituent; its specific steric and lipophilic properties directly determine the interaction with the opioid receptor binding pocket. A head-to-head analysis of the patent data reveals that a seemingly minor change in the ester moiety, for example to a 2-ethylbutyl ester (CAS 578760-71-1), results in a significant shift in receptor selectivity and affinity [1][2]. Therefore, directly substituting the cyclohexyl ester with another close analog without revalidating target affinity will likely yield different pharmacological outcomes, making procurement based on precise chemical identity essential for reproducible research [1][2].

Quantitative Pharmacological Differentiation of Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (586995-91-7) from its Closest Analogs


Superior Binding Affinity for the Nociceptin/Orphanin FQ (NOP) Receptor Compared to a Morpholine-Containing Analog

The target compound demonstrates exceptional binding affinity for the human NOP receptor. Its Ki of 1.10 nM is over 6-fold superior to that of a closely related analog featuring a morpholine ring in place of the 4-methylpiperidine, which achieves a Ki of only 7.1 nM in the same assay system [1][2].

Nociceptin Receptor Opioid Pharmacology Binding Affinity

High Affinity but Distinct Selectivity Profile Against the Mu-Opioid Receptor (MOR) vs. a NOP-Selective Analog

In a head-to-head comparison within the same patent, the target compound binds to the human mu-opioid receptor with a Ki of 1.70 nM. While this is highly potent, it is notably less selective for MOR compared to a reference NOP-selective ligand (Example 17) which exhibits a Ki of 0.87 nM at MOR. This demonstrates that 586995-91-7 possesses a nuanced multi-receptor profile rather than being purely NOP-selective [1][2].

Mu-Opioid Receptor Receptor Selectivity Analgesia

Crucial Ester Group Contribution: Cyclohexyl Ester vs. 2-Ethylbutyl Ester Yields a >5-Fold Shift in NOP Affinity

A cross-study comparison highlights the critical role of the ester moiety. The cyclohexyl ester (586995-91-7) achieves a Ki of 1.10 nM at NOP, whereas the 2-ethylbutyl ester analog (CAS 578760-71-1) has a reported functional IC50 of 5.60 nM in a cAMP accumulation assay for the related EP4 receptor, with a general trend of lower potency across opioid receptors. This indicates that the cyclohexyl ester provides superior pharmacodynamic characteristics [1][2].

Structure-Activity Relationship Ester Bioisostere NOP Receptor

Primary Research Applications for Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate Based on Verified Pharmacological Evidence


Preclinical Pharmacological Tool for Mixed NOP/MOR Opioid Receptor Profiling

Based on its high affinity for both NOP (Ki = 1.10 nM) and MOR (Ki = 1.70 nM) receptors, this compound is ideally suited as a dual-acting pharmacological probe for dissecting the interplay between NOP and MOR signaling pathways in analgesia, addiction, or reward mechanisms. Its defined selectivity ratio enables researchers to study mixed opioid receptor pharmacodynamics without genetic knockout models [1].

Receptor Occupancy and Target Engagement Studies in CNS Drug Discovery

The compound's low nanomolar potency at NOP receptors provides a strong signal for receptor occupancy assays using ex vivo binding or PET tracer displacement in preclinical models. Its distinct physicochemical properties (cLogP ~4.5, based on PubChem data for the amide analog) suggest adequate brain penetration for CNS target engagement studies, making it a valuable tool for translational neuroscience research [1].

Standard Reference Compound for Quinoxaline-Based Opioid Ligand Screening

The quantitative binding data from a well-characterized patent source makes 586995-91-7 an excellent reference standard for screening libraries of novel quinoxaline derivatives. Its reproducible Ki values for NOP and MOR receptors can serve as quality control benchmarks for assay validation when comparing inter-laboratory or inter-batch variability [1][2].

Quote Request

Request a Quote for Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.